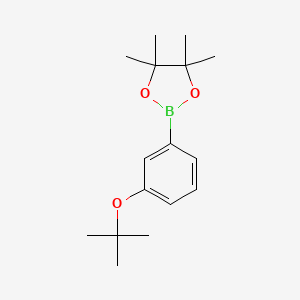

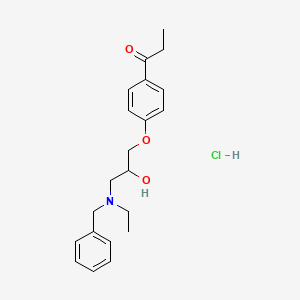

![molecular formula C23H23ClN2OS B2634993 1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1223974-41-1](/img/structure/B2634993.png)

1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione, also known as CBDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. CBDM belongs to the class of spirocyclic compounds, which are characterized by a bicyclic structure containing a spiro center.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The research on compounds related to 1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione primarily focuses on their synthesis and potential applications. One study describes the efficient synthesis of 1-thia-5-azaspiro[5.5]undec-2-ene, exploring its recyclization to various derivatives, characterized by elemental analyses, and spectroscopy methods, including IR, MS, 1H NMR, and 13C NMR (Shaker et al., 2011). This research underscores the compound's utility in generating novel heterocyclic structures, potentially applicable in diverse scientific fields.

Potential Biological Activities

Another avenue of research involves investigating the biological activities of spiro heterocycles, including analgesic properties. A study on 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes and related compounds found significant activity in phenylquinone writhing and yeast-inflamed foot assays, hinting at their potential as analgesic agents (Cohen et al., 1978). These findings open up possibilities for developing new pain management solutions based on the compound's structure.

Green Chemistry Approaches

The synthesis of Schiff bases from similar spiro heterocycles showcases an environmentally benign approach, utilizing green chemistry principles. A protocol for creating these bases from 4-amino-2-thioxo-1,3-diazaspiro[5.5]undec-4-ene-5-carbonitrile uses readily available reagents, offering high yields and short reaction times. The compounds exhibited promising anti-inflammatory activities, compared to indomethacin, suggesting their potential therapeutic applications (Abdel-Mohsen & Hussein, 2014).

Photophysical Studies and Chemical Synthesis

Photophysical studies and solvatochromic analysis of diazaspiro compounds, including synthesis via double Michael addition, provide insights into their spectral properties and applications in developing fluorescent materials or probes (Aggarwal & Khurana, 2015). The analysis of solvent effects on their behavior could inform their use in sensing or imaging technologies.

Antimicrobial and Antifungal Applications

Further studies have explored the antimicrobial and antifungal activities of novel spiro-isoxazolyl compounds, indicating the potential of such structures in developing new classes of antibiotics or antifungal agents. These compounds exhibit significant biological activity, presenting a new avenue for drug discovery (Rajanarendar et al., 2010).

Propiedades

IUPAC Name |

(3-chlorophenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2OS/c1-16-8-6-9-17(14-16)20-22(28)26(21(27)18-10-7-11-19(24)15-18)23(25-20)12-4-2-3-5-13-23/h6-11,14-15H,2-5,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKBUSKCYCWNLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3(CCCCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

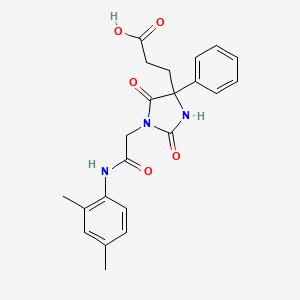

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamido]acetamide](/img/structure/B2634910.png)

![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2634911.png)

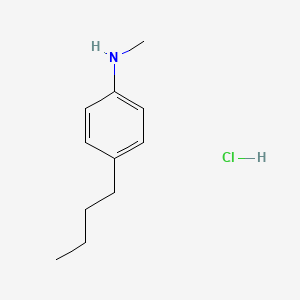

![N-ethyl-6-methyl-2-[4-(1-naphthoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2634917.png)

![(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B2634918.png)

![6-N-[(3S,4S)-4-Aminooxan-3-yl]-4-N,4-N-dimethylpyrimidine-4,6-diamine;dihydrochloride](/img/structure/B2634923.png)

![tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2634931.png)

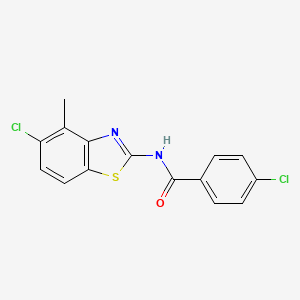

![N-(3,4-dichlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2634932.png)